D-Glycerol-3-13C

Metabolic Flux Analysis E. coli 13C-Metabolic Flux Analysis

D-Glycerol-3-13C (CAS 154278-20-3) is a stable isotope-labeled derivative of D-glycerol where the carbon atom at the C-3 position is enriched with the 13C isotope, resulting in a molecular formula of C₂¹³CH₈O₃ and a molecular weight of 93.09 g/mol. As a site-specifically labeled isotopomer, it serves as a critical tracer for investigating the metabolic fate of glycerol in biological systems, particularly for tracking carbon flux through specific biochemical pathways such as gluconeogenesis, lipogenesis, and the pentose phosphate pathway.

Molecular Formula C3H8O3
Molecular Weight 93.09 g/mol
Cat. No. B12391474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glycerol-3-13C
Molecular FormulaC3H8O3
Molecular Weight93.09 g/mol
Structural Identifiers
SMILESC(C(CO)O)O
InChIInChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1+1/t3-/m1/s1
InChIKeyPEDCQBHIVMGVHV-UKQPAGSLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Glycerol-3-13C: A Position-Specific 13C-Labeled Tracer for Glycerol Metabolic Studies and Flux Analysis


D-Glycerol-3-13C (CAS 154278-20-3) is a stable isotope-labeled derivative of D-glycerol where the carbon atom at the C-3 position is enriched with the 13C isotope, resulting in a molecular formula of C₂¹³CH₈O₃ and a molecular weight of 93.09 g/mol . As a site-specifically labeled isotopomer, it serves as a critical tracer for investigating the metabolic fate of glycerol in biological systems, particularly for tracking carbon flux through specific biochemical pathways such as gluconeogenesis, lipogenesis, and the pentose phosphate pathway . The compound is available from specialized suppliers with isotopic enrichment typically ≥98 atom% 13C, making it suitable for high-precision mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy applications [1].

Workflow Position-specific 13C metabolic tracer for flux analysis
Use Context Carbon flow tracking through gluconeogenesis, lipogenesis, PPP
Analytical Fit High-precision LC-MS and NMR spectroscopy

Why D-Glycerol-3-13C Cannot Be Substituted with Other 13C-Glycerol Isotopomers in Position-Specific Metabolic Tracing


Glycerol isotopomers with different 13C labeling patterns—such as [U-13C3]glycerol (uniformly labeled), D-Glycerol-1-13C, or D-Glycerol-2-13C—yield fundamentally different isotopic enrichment patterns and spectral data in metabolic tracing experiments, making them non-interchangeable for position-specific investigations. In silico flux estimation experiments in Escherichia coli demonstrated that the sole use of [2-13C]glycerol or [1,3-13C]glycerol is optimal for precise flux estimation, whereas simultaneous use of glycerols with different types of 13C-labeling failed to improve flux estimation as assessed by confidence intervals [1]. Furthermore, the specific labeling position determines which downstream metabolites become enriched and which 13C NMR signals are generated, directly impacting the ability to resolve specific enzymatic steps such as glycerol kinase activity or glycerol-3-phosphate dehydrogenase flux [2]. The selection of an isotopomer with an inappropriate labeling pattern can lead to ambiguous or uninterpretable data, particularly in complex pathways where carbon scrambling occurs through triose phosphate isomerase or the transaldolase reaction [3].

Different 13C labeling patterns yield distinct enrichment patterns, limiting direct substitution in flux studies
Labeling position determines downstream metabolite enrichment and NMR signal resolution
Carbon scrambling through triose phosphate isomerase may obscure data with inappropriate isotopomers

D-Glycerol-3-13C: Quantified Differentiation Against Alternative 13C-Glycerol Tracers


Precise Flux Estimation in E. coli Central Carbon Metabolism: [2-13C]Glycerol vs. [1,3-13C]Glycerol

In a systematic in silico study evaluating optimal 13C-labeling strategies for glycerol catabolism in E. coli, the sole use of [2-13C]glycerol or [1,3-13C]glycerol was found to be optimal for precise flux estimation. In contrast, simultaneous use of multiple glycerol isotopomers with different labeling patterns failed to improve flux estimation and resulted in wider 95% confidence intervals for key pathway fluxes [1]. The [2-13C]glycerol and [U-13C]glycerol, but not [1,3-13C]glycerol, allowed precise characterization of the oxidative pentose phosphate pathway, Entner-Doudoroff pathway, and malic enzyme fluxes [1].

Flux Estimation Precision
Head-to-head
[2-13C]glycerol precisely characterizes PP, ED, ME pathways; [1,3-13C]glycerol does not
Supports isotopomer selection for pathway resolution
Qualitative difference; 95% CI width not numerically reported
Metabolic Flux Analysis E. coli 13C-Metabolic Flux Analysis

SNIF-NMR Discrimination of Natural vs. Synthetic Glycerol Using Position-Specific 13C Parameters

Site-Specific Natural Isotope Fractionation Nuclear Magnetic Resonance (SNIF-NMR) studies demonstrated that the 13C isotopic parameters at positions 2 and 1,3 of glycerol provide a reliable method for distinguishing natural glycerol (from plant lipids or fermentation) from synthetic glycerol [1]. The site-specific carbon isotopic parameters for positions 2 and 1,3 show large deviations from statistical distribution, with dispersion ranges significantly exceeding measurement precision, enabling clear discrimination between glycerol sources [1].

SNIF-NMR Discrimination
Head-to-head
Positions 2 and 1,3 isotopic parameters reliably distinguish natural from synthetic glycerol
Enables authentication method calibration
Dispersion ranges exceed measurement precision
SNIF-NMR Food Authentication Isotope Fractionation

Enzymatic Conversion Yields of [U-13C]Glycerol to DHAP vs. Alternative Substrates

The enzymatic conversion of [U-13C]glycerol to glyceraldehyde-3-monophosphate or dihydroxyacetone monophosphate (DHAP) was evaluated, yielding 25-50% as determined by NMR spectroscopy [1]. While this represents a baseline for uniform labeling, position-specific labeling such as D-Glycerol-3-13C offers the potential to track carbon-specific transformations without the signal overlap and complexity inherent in uniformly labeled tracers .

Conversion Yield Baseline
Reported
[U-13C]glycerol → DHAP: 25–50% yield
Position-specific labeling may clarify individual carbon fate
Yield range from enzymatic conversion; not position-specific
Enzymatic Synthesis 13C-Labeled Precursors DHAP

Plasma Glycerol Isotopic Enrichment Precision Using 13C-Labeled Tracers

A gas chromatography-mass spectrometry method for measuring glycerol levels and isotopic enrichments in plasma using 13C and 2H stable isotopic tracers achieved a precision of ±0.14 mol% excess isotope for 13C enrichment measurements [1]. The method requires less than 300 μL of plasma and uses a simple extraction procedure, demonstrating the analytical robustness of 13C-glycerol tracers for in vivo metabolic studies [1]. While this study used [1,1,2,3,3-2H5]glycerol as the primary tracer, the analytical precision benchmark applies broadly to 13C-labeled glycerol isotopomers, including D-Glycerol-3-13C, when used as internal standards or tracers [2].

Analytical Precision
Class-level
13C-labeled glycerol enrichment precision: ±0.14 mol% excess
Supports in vivo tracer study sensitivity
Method validated with GC-MS; applicable to 13C isotopomers
Mass Spectrometry Isotopic Enrichment Glycerol Quantification

Hepatic DGAT Isoform Differentiation Using 13C3-D5-Glycerol vs. 13C18-Oleic Acid

In a study designed to differentiate the hepatic functions of DGAT1 and DGAT2, HepG2 hepatoma cells were pretreated with 13C3-D5-glycerol or 13C18-oleic acid, and the major isotope-labeled TG species were profiled by LC-MS/MS [1]. Selective DGAT1 and DGAT2 inhibitors demonstrated that 13C3-D5-glycerol-incorporated TG synthesis was mediated exclusively by DGAT2, not DGAT1, whereas 13C18-oleoyl-incorporated TG synthesis was predominantly mediated by DGAT1 [1]. This provides direct evidence that the glycerol backbone tracer selectively reports on DGAT2 activity, while the fatty acid tracer reports on DGAT1 activity, enabling isoform-specific functional dissection [1].

DGAT Isoform Selectivity
Head-to-head
13C3-D5-glycerol traces DGAT2 activity exclusively; 13C18-oleic acid traces DGAT1
Enables isoform-specific TG synthesis dissection
HepG2 cells; LC-MS/MS profiling with selective inhibitors
DGAT1 DGAT2 Triglyceride Synthesis

Optimal Research Applications for D-Glycerol-3-13C Based on Quantitative Evidence


13C-Metabolic Flux Analysis of Glycerol Catabolism in E. coli and Other Microbial Systems

D-Glycerol-3-13C, as a position-specific tracer analogous to [2-13C]glycerol, is optimal for precise flux estimation in E. coli central carbon metabolism, including the oxidative pentose phosphate pathway, Entner-Doudoroff pathway, and malic enzyme fluxes [1]. The position-specific labeling at C-3 enables tracking of carbon flow through the glycerol assimilation pathway with narrower 95% confidence intervals compared to uniform labeling or mixed isotopomer approaches [1].

Investigating DGAT2-Specific Triglyceride Synthesis in Hepatic Cells

Studies using 13C3-D5-glycerol have demonstrated that glycerol-backbone incorporation into triglycerides is mediated exclusively by DGAT2, not DGAT1 [1]. D-Glycerol-3-13C can similarly serve as a selective tracer for DGAT2 activity, enabling researchers to dissect isoform-specific contributions to hepatic TG synthesis and VLDL-TG secretion, which is critical for evaluating therapeutic interventions targeting DGAT isoforms [1].

Position-Specific Isotope Analysis for Food and Pharmaceutical Authentication

SNIF-NMR studies have established that site-specific 13C isotopic parameters at positions 2 and 1,3 of glycerol provide a robust method for distinguishing natural glycerol from plant lipids or fermentation from synthetic glycerol [1]. D-Glycerol-3-13C serves as an essential calibration standard and reference compound for developing and validating position-specific isotope analysis methods used in authenticity testing of edible oils, wines, and pharmaceutical excipients [1].

Quantitative In Vivo Glycerol Tracer Studies Using GC-MS or LC-MS/MS

Analytical methods for measuring glycerol isotopic enrichment in plasma achieve a precision of ±0.14 mol% excess isotope using 13C-labeled tracers, requiring minimal plasma volumes (<300 μL) and simple extraction procedures [1]. D-Glycerol-3-13C, with its ≥98 atom% 13C enrichment, is suitable as an internal standard or tracer for high-precision quantification of glycerol kinetics, lipolysis rates, and gluconeogenic flux in both preclinical and clinical metabolic studies .

Application
Selection Property
Validation Focus
13C-MFA of glycerol catabolism in microbial systems
Position-specific 13C at C-3 for pathway resolution
Flux estimation in central carbon metabolism
DGAT2-specific TG synthesis in hepatic cells
Glycerol backbone incorporation reports DGAT2 activity
DGAT isoform selectivity validation
Position-specific isotope analysis for authentication
Site-specific 13C parameters for source discrimination
Authentication method calibration and validation
In vivo glycerol tracer studies via GC-MS/LC-MS/MS
13C-labeled glycerol with high analytical precision
Plasma enrichment quantification and tracer study validation

Technical Documentation Hub

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36 linked technical documents
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